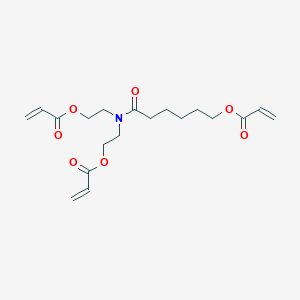![molecular formula C36H20CrN8Na3O14S2 B13772908 Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium is a complex organic compound. It is characterized by the presence of multiple azo groups, which are known for their vibrant colors and are often used in dye chemistry. This compound is notable for its intricate structure, which includes both pyrazolone and naphthalene moieties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium involves several steps:
Formation of Azo Compounds: The initial step involves the diazotization of aromatic amines followed by coupling with suitable aromatic compounds to form azo dyes.
Sulfonation: The azo compounds are then sulfonated to introduce sulfonic acid groups, enhancing their solubility in water.
Complex Formation: The sulfonated azo compounds are reacted with chromate ions to form the final complex.
Industrial Production: On an industrial scale, these reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium undergoes various chemical reactions:
Oxidation: The compound can be oxidized under acidic conditions, leading to the cleavage of azo bonds and formation of corresponding nitro and hydroxyl derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include strong acids for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their structure and function.
Pathways Involved: It can interfere with cellular signaling pathways by modifying the activity of enzymes and receptors.
Effects: These interactions can lead to changes in cellular processes such as gene expression, protein synthesis, and metabolic pathways.
Comparison with Similar Compounds
Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium can be compared with other similar compounds:
Chromate(2-), [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato(3-)]-, disodium: This compound has a similar structure but differs in the oxidation state of the chromate ion and the specific arrangement of the azo groups.
Chromate(2-), [2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)][2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-5-sulfobenzoato(3-)]-, lithium sodium: This compound also contains azo groups but has different substituents on the aromatic rings.
Properties
Molecular Formula |
C36H20CrN8Na3O14S2 |
|---|---|
Molecular Weight |
973.7 g/mol |
IUPAC Name |
trisodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;7-nitro-3-oxido-4-[(8-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H13N3O7S.C16H13N5O7S.Cr.3Na/c24-16-6-2-4-11-3-1-5-15(19(11)16)21-22-20-13-8-7-12(23(26)27)9-14(13)18(10-17(20)25)31(28,29)30;1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;;/h1-10,24-25H,(H,28,29,30);2-8,22-23H,1H3,(H,26,27,28);;;;/q;;+3;3*+1/p-6 |
InChI Key |
JYSASAUITLJLGJ-UHFFFAOYSA-H |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC2=C(C(=C1)N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(=CC=C2)[O-].[Na+].[Na+].[Na+].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


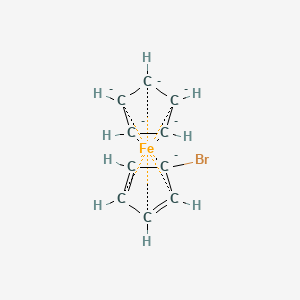

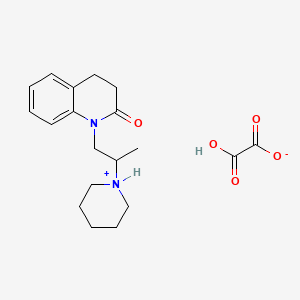
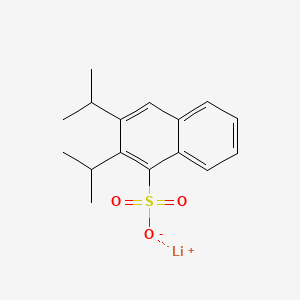

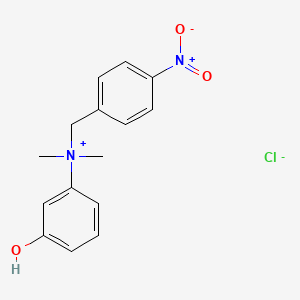
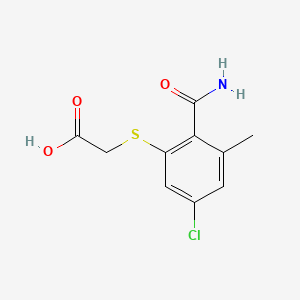


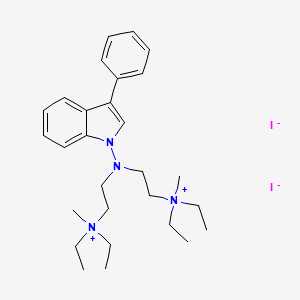

![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

